molecular formula C20H13ClN2O B4882758 2-amino-4-(2-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile

2-amino-4-(2-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No. B4882758
M. Wt: 332.8 g/mol
InChI Key: RVEHYVPPUHFIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(2-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile is a chemical compound that belongs to the class of benzo[h]chromene derivatives. It has been studied extensively for its potential therapeutic applications due to its unique chemical structure and properties. In

Scientific Research Applications

Synthesis and Characterization

  • 2-Amino-4-(2-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile derivatives have been synthesized through various chemical reactions. For example, the interaction of 4-methoxy-1-naphthol with α-cyano-p-chlorocinnamonitrile leads to the formation of related compounds. These structures are established using IR, UV, 1H NMR, 13C NMR, and MS data. Their electronic properties, like the highest occupied molecular orbitals and lowest unoccupied molecular orbitals, are studied using density functional theory (Al‐Sehemi et al., 2012).

Novel Derivative Synthesis

  • Novel derivatives of 2-amino-4H-benzo[h]chromene-3-carbonitrile have been synthesized by condensation of different halogen derivatives. These derivatives are prepared through various chemical reactions like Knoevenagel condensation and cyclization reaction, followed by reduction with hydrogen (Ju liu et al., 2019).

Green Chemistry Applications

  • In green chemistry, substituted derivatives of 2-amino-4H-benzo[h]chromene-3-carbonitrile are prepared via one-pot three-component reactions using environmentally friendly catalysts like Rochelle salt. This approach emphasizes sustainable and eco-friendly methods in chemical synthesis (El-Maghraby, 2014).

Antimicrobial Activity

  • Some derivatives exhibit antimicrobial properties. For instance, a synthesized compound has been screened for antibacterial and antifungal functionality, showing bactericidal and fungicidal effects. Molecular docking analyses are also conducted to understand the interactions at a molecular level (Okasha et al., 2022).

Cytotoxic Evaluation

  • Derivatives of 2-amino-4-(2-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile have been synthesized and evaluated for cytotoxicity. These compounds demonstrate high cytotoxic activity against certain cancer cell lines, indicating potential applications in cancer research (Mahmoud et al., 2020).

Crystal Structure Analysis

  • The crystal structures of various derivatives have been analyzed to understand their molecular configurations. This analysis helps in elucidating the physical and chemical properties of these compounds, which is crucial for their potential applications in various fields (Shi et al., 2006).

Potential Bioactive Derivatives

  • Research has been conducted on the reactivity of 2-amino-4H-chromene-3-carbonitrile under microwave irradiation to construct potential bioactive derivatives. This research is significant for developing new medicinal properties (Bazureau Jean Pierre et al., 2017).

Fluorescence Sensor Development

  • A benzo[h]chromene derivative has been used as a ‘Turn On’ fluorescence chemosensor for the selective detection of Pb2+. This application demonstrates the compound's utility in environmental monitoring and analytical chemistry (Sinha et al., 2013).

properties

IUPAC Name

2-amino-4-(2-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O/c21-17-8-4-3-7-14(17)18-15-10-9-12-5-1-2-6-13(12)19(15)24-20(23)16(18)11-22/h1-10,18H,23H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEHYVPPUHFIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC=CC=C4Cl)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(2-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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